molecular formula C6H12ClF2NO2S B13624803 3-Difluoromethanesulfonylpiperidine hydrochloride

3-Difluoromethanesulfonylpiperidine hydrochloride

Cat. No.: B13624803
M. Wt: 235.68 g/mol
InChI Key: NJBMWXFUZJQDGK-UHFFFAOYSA-N
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Description

3-Difluoromethanesulfonylpiperidine hydrochloride is a chemical compound with the molecular formula C6H11F2NO2S·HCl It is a fluorinated piperidine derivative, which means it contains a piperidine ring with fluorine atoms attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethanesulfonylpiperidine hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the reaction of piperidine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethanesulfonylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

3-Difluoromethanesulfonylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Difluoromethanesulfonylpiperidine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, which in turn can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropiperidine: A simpler fluorinated piperidine derivative with one fluorine atom.

    3-Trifluoromethylpiperidine: Contains a trifluoromethyl group instead of difluoromethanesulfonyl.

    3-Chloropiperidine: Contains a chlorine atom instead of fluorine.

Uniqueness

3-Difluoromethanesulfonylpiperidine hydrochloride is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical properties such as increased metabolic stability and altered electronic effects. These properties make it a valuable compound for various research applications, particularly in drug development and material science .

Properties

Molecular Formula

C6H12ClF2NO2S

Molecular Weight

235.68 g/mol

IUPAC Name

3-(difluoromethylsulfonyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H

InChI Key

NJBMWXFUZJQDGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)S(=O)(=O)C(F)F.Cl

Origin of Product

United States

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